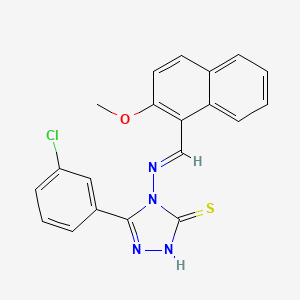

3-(3-Chlorophenyl)-4-(((2-methoxynaphthalen-1-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(3-Chlorophenyl)-4-(((2-methoxynaphthalen-1-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione is a useful research compound. Its molecular formula is C20H15ClN4OS and its molecular weight is 394.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 3-(3-Chlorophenyl)-4-(((2-methoxynaphthalen-1-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione (CAS No. 478255-47-9) is a member of the 1,2,4-triazole family known for its diverse biological activities. Its molecular formula is C20H15ClN4OS, with a molecular weight of 394.9 g/mol. This article reviews its biological activity, focusing on antimicrobial and antifungal properties, as well as cytotoxicity and structure-activity relationships (SAR).

Chemical Structure

The structural representation of the compound is crucial for understanding its biological interactions. The compound features a triazole ring, which is often associated with various pharmacological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. For example, related compounds have shown significant activity against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these activities typically range from 31.25 to 125 µg/mL depending on the specific derivative and substituents used .

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Triazole Derivative A | E. coli | 31.25 | |

| Triazole Derivative B | S. aureus | 62.5 | |

| Triazole Derivative C | P. aeruginosa | 125 |

Antifungal Activity

The antifungal properties of triazoles are well-documented, with many derivatives exhibiting potent activity against fungal pathogens like Candida albicans. The SAR studies indicate that modifications in the triazole structure can enhance antifungal efficacy significantly. For instance, compounds with electron-withdrawing groups at specific positions on the triazole ring demonstrated improved antifungal activity .

| Triazole Variant | Fungal Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| Variant D | C. albicans | 0.0156 - 2.0 | |

| Variant E | Cryptococcus neoformans | 0.0313 - 1.0 |

Cytotoxicity Studies

In cytotoxicity evaluations against human cancer cell lines such as MDA-MB-231 and PC3, several triazole derivatives exhibited low toxicity profiles with IC50 values above 100 µM, indicating a favorable safety margin for further development .

Structure-Activity Relationship (SAR)

The SAR analysis of triazoles reveals that:

- The presence of halogen substituents (e.g., chlorine) enhances antimicrobial and antifungal activities.

- Alkoxy groups (e.g., methoxy) contribute positively to the solubility and bioavailability of the compounds.

- The positioning of functional groups on the triazole ring significantly affects biological activity; thus, systematic modifications can lead to the discovery of more potent derivatives.

Case Studies

- Synthesis and Evaluation of Triazole Derivatives : A study synthesized several new S-substituted derivatives of 1,2,4-triazoles and evaluated their antimicrobial properties. Most compounds showed promising activity against tested strains with varying MIC values .

- Antifungal Screening : Another investigation focused on novel triazole derivatives demonstrating effective antifungal properties against resistant strains of fungi, emphasizing the need for new therapeutic agents in light of rising resistance .

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of 1,2,4-triazoles possess activity against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae . The presence of substituents like the chlorophenyl group enhances their interaction with microbial targets, leading to increased efficacy.

Antifungal Activity

The antifungal properties of triazole derivatives are well-documented. Compounds similar to 3-(3-Chlorophenyl)-4-(((2-methoxynaphthalen-1-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione have been shown to inhibit fungal growth effectively. For example, certain triazoles have been evaluated for their effectiveness against Candida albicans and other pathogenic fungi . The mechanism often involves disruption of ergosterol biosynthesis in fungal cell membranes.

Anticancer Potential

Emerging studies suggest that triazole derivatives may possess anticancer properties. Research indicates that some compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cancer progression . The incorporation of methoxynaphthalene moieties has been linked to enhanced cytotoxicity against certain cancer cell lines.

Anti-inflammatory Effects

Triazole derivatives have also been explored for their anti-inflammatory properties. The ability to modulate inflammatory pathways makes these compounds potential candidates for treating inflammatory diseases. Studies suggest that they may inhibit pro-inflammatory cytokines and reduce oxidative stress in cellular models .

Case Studies and Research Findings

Several case studies highlight the applications of triazole derivatives in medicinal chemistry:

- Study on Antimicrobial Efficacy : A study conducted by Klimesova et al. evaluated various triazole derivatives against Mycobacterium smegmatis, revealing moderate activity levels and suggesting further exploration into their structure-activity relationships .

- Antifungal Activity Assessment : Research published by Bayrack et al. demonstrated that certain triazoles exhibited potent antifungal activity against multiple strains of fungi, indicating their potential use as antifungal agents .

- Cytotoxicity Studies : Investigations into the cytotoxic effects of triazole derivatives on cancer cell lines showed promising results, particularly with compounds featuring methoxy and chlorophenyl substituents .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 3-(3-chlorophenyl)-1,2,4-triazole derivatives, and how can reaction yields be improved?

Methodological Answer: The synthesis of triazole-thione derivatives typically involves cyclocondensation of thiosemicarbazides under alkaline conditions. For example, a heterogenous catalytic system using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) at 70–80°C for 1 hour improves yields (up to 82%) by enhancing reagent interaction and reducing side reactions . Key steps include:

- Thiosemicarbazide formation : Reacting hydrazides with isothiocyanates.

- Cyclization : Using NaOH (2M) under reflux for 5 hours to form the triazole ring .

- Purification : Recrystallization from aqueous ethanol ensures purity.

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.5 ppm) and methoxy groups (δ 3.8–4.0 ppm). The thione (C=S) group influences chemical shifts of adjacent NH protons (δ 10–12 ppm) .

- IR Spectroscopy : Confirm C=S (∼1200 cm⁻¹) and N–H (∼3200 cm⁻¹) stretches .

- X-ray Crystallography : Resolve bond lengths (e.g., C2–S1 = 1.6775 Å) and dihedral angles between aromatic rings (78.6°–74.1°), critical for understanding molecular packing .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this triazole-thione derivative?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-311G(d,p) to optimize geometry and calculate HOMO-LUMO energies. For similar triazoles, HOMO (-6.2 eV) localizes on the triazole ring, while LUMO (-2.8 eV) resides on chlorophenyl groups, indicating charge transfer potential .

- Conformational Analysis : Rotate the methoxynaphthyl substituent in 20° increments to map energy profiles and identify stable conformers .

- NMR Chemical Shift Prediction : Compare experimental ¹H NMR (δ 7.3–8.1 ppm for naphthyl protons) with computed values to validate structural assignments .

Q. How do structural modifications (e.g., substituent variations) influence biological activity, and how can contradictory data be resolved?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Replace the 3-chlorophenyl group with a 4-fluorophenyl moiety. In vitro assays show enhanced antiproliferative activity (IC₅₀ = 12 µM vs. 18 µM for the parent compound) due to increased electron-withdrawing effects .

- Data Reconciliation : Use multivariate analysis to account for variables like assay conditions (e.g., cell line specificity) or solubility differences caused by methoxy vs. chloro substituents .

Q. What strategies are recommended for resolving discrepancies in crystallographic data between predicted and observed molecular geometries?

Methodological Answer:

- Hydrogen Bonding Analysis : Identify intermolecular N–H⋯O interactions (2.8–3.0 Å) that stabilize crystal packing, which may deviate from gas-phase DFT predictions .

- Torsion Angle Refinement : Adjust dihedral angles (e.g., between triazole and naphthyl rings) using SHELXL to minimize R-factor discrepancies (<0.05) .

Q. How can reaction mechanisms for triazole-thione formation be validated experimentally?

Methodological Answer:

- Isotopic Labeling : Use ¹⁵N-labeled hydrazides to track nitrogen incorporation into the triazole ring via 2D NMR (HSQC) .

- Kinetic Studies : Monitor reaction progress via TLC and HPLC to identify intermediates (e.g., thiosemicarbazide) and confirm pseudo-first-order kinetics .

Properties

CAS No. |

478255-47-9 |

|---|---|

Molecular Formula |

C20H15ClN4OS |

Molecular Weight |

394.9 g/mol |

IUPAC Name |

3-(3-chlorophenyl)-4-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C20H15ClN4OS/c1-26-18-10-9-13-5-2-3-8-16(13)17(18)12-22-25-19(23-24-20(25)27)14-6-4-7-15(21)11-14/h2-12H,1H3,(H,24,27)/b22-12+ |

InChI Key |

VNQLLRPXLLUHIA-WSDLNYQXSA-N |

Isomeric SMILES |

COC1=C(C2=CC=CC=C2C=C1)/C=N/N3C(=NNC3=S)C4=CC(=CC=C4)Cl |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)C=NN3C(=NNC3=S)C4=CC(=CC=C4)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.